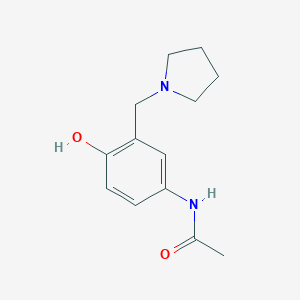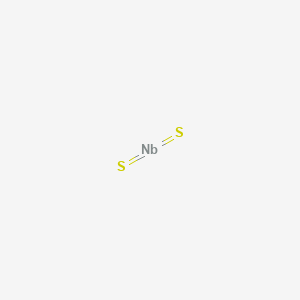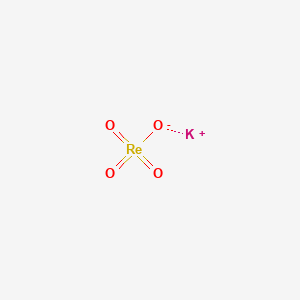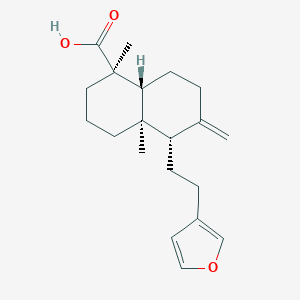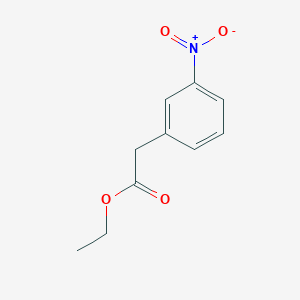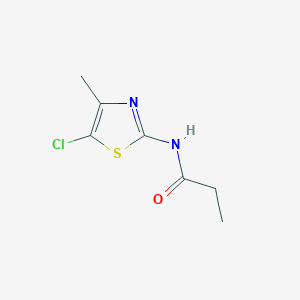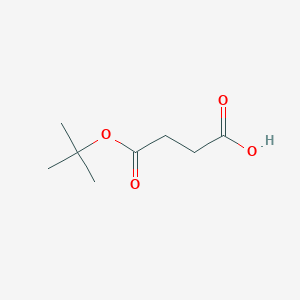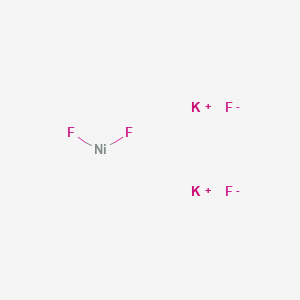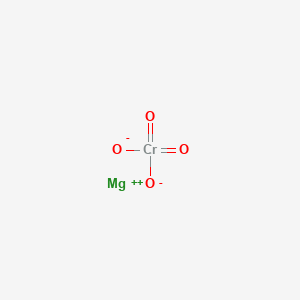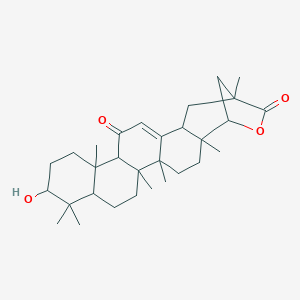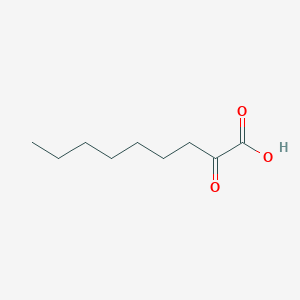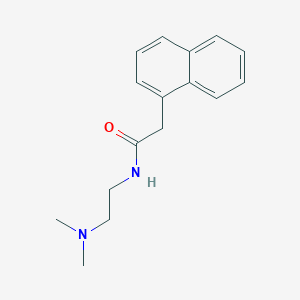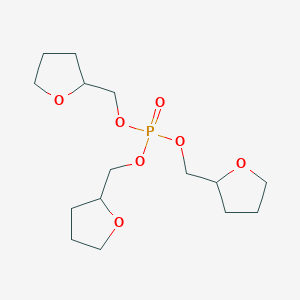
Iron(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(IV) is a highly reactive and unstable species that has been the subject of intense scientific research in recent years. This species is of particular interest due to its potential applications in catalysis, biochemistry, and materials science. In
作用机制
The mechanism of action of Iron(IV) is complex and depends on the specific system in which it is involved. In catalysis, Iron(IV) acts as an oxidant by abstracting hydrogen atoms from organic substrates. In biochemistry, Iron(IV) is involved in the catalytic cycle of heme-containing enzymes such as cytochrome P450, where it is responsible for the oxidative cleavage of C-H bonds. In materials science, Iron(IV) is used as a precursor for the synthesis of novel materials such as Iron(IV) oxide nanoparticles.
生化和生理效应
Iron(IV) has been shown to have a variety of biochemical and physiological effects. In biochemistry, Iron(IV) is involved in the catalytic cycle of heme-containing enzymes such as cytochrome P450. In physiology, Iron(IV) has been implicated in the oxidative stress response, where it is involved in the generation of reactive oxygen species.
实验室实验的优点和局限性
Iron(IV) has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it a powerful oxidant. Another advantage is its potential applications in catalysis, biochemistry, and materials science. One limitation is its instability, which makes it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on Iron(IV). One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the exploration of new applications in catalysis, biochemistry, and materials science. A third direction is the investigation of the biochemical and physiological effects of Iron(IV) in vivo. Finally, the development of new tools and techniques for studying Iron(IV) in complex systems will be essential for advancing our understanding of this important species.
Conclusion
In conclusion, Iron(IV) is a highly reactive and unstable species that has potential applications in catalysis, biochemistry, and materials science. Despite its challenges, Iron(IV) has been the subject of intense scientific research in recent years, and there are exciting opportunities for future research in this field.
合成方法
The synthesis of Iron(IV) is a challenging task due to its high reactivity and instability. One of the most common methods for synthesizing Iron(IV) is through the oxidation of Iron(II) or Iron(III) with strong oxidants such as hydrogen peroxide or persulfate. Another method involves the use of Iron(III) complexes with ligands that have high redox potentials, such as porphyrins or corroles. These complexes can be oxidized to form Iron(IV) species.
科学研究应用
Iron(IV) has been extensively studied for its potential applications in catalysis, biochemistry, and materials science. In catalysis, Iron(IV) has been shown to be an efficient oxidant for a variety of organic substrates. In biochemistry, Iron(IV) has been implicated in the catalytic cycle of heme-containing enzymes such as cytochrome P450. In materials science, Iron(IV) has been used as a precursor for the synthesis of novel materials such as Iron(IV) oxide nanoparticles.
属性
CAS 编号 |
14127-53-8 |
|---|---|
产品名称 |
Iron(IV) |
分子式 |
Fe+4 |
分子量 |
55.84 g/mol |
IUPAC 名称 |
iron(4+) |
InChI |
InChI=1S/Fe/q+4 |
InChI 键 |
SGGMZBKLQLBBLK-UHFFFAOYSA-N |
SMILES |
[Fe+4] |
规范 SMILES |
[Fe+4] |
其他 CAS 编号 |
14127-53-8 |
同义词 |
Fe(4+) ferryl ion ferryl iron iron (4+) ion iron(IV) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



